molecular formula C7H12Cl2N2 B8019104 2,4-Diaminotoluene-alpha,alpha,alpha-D3

2,4-Diaminotoluene-alpha,alpha,alpha-D3

Cat. No.: B8019104
M. Wt: 198.10 g/mol
InChI Key: FSSFFQIVJQERFY-GXXYEPOPSA-N
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Description

2,4-Diaminotoluene-alpha,alpha,alpha-D3: is a chemical compound characterized by the presence of two ammonium groups and a trideuteriomethyl group attached to a phenyl ring. The compound is typically used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminotoluene-alpha,alpha,alpha-D3 involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a phenyl ring with a trideuteriomethyl group and ammonium groups.

    Reaction Conditions: The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the formation of the desired compound.

    Purification: After the reaction, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, alkyl groups, or other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Diaminotoluene-alpha,alpha,alpha-D3 involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

    [3-Azaniumyl-4-methylphenyl]azanium;dichloride: Similar structure but without the trideuteriomethyl group.

    [3-Azaniumyl-4-ethylphenyl]azanium;dichloride: Contains an ethyl group instead of a trideuteriomethyl group.

Uniqueness: The presence of the trideuteriomethyl group in 2,4-Diaminotoluene-alpha,alpha,alpha-D3 imparts unique properties, such as increased stability and specific reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

[3-azaniumyl-4-(trideuteriomethyl)phenyl]azanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H/i1D3;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSFFQIVJQERFY-GXXYEPOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[NH3+])[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=C(C=C1)[NH3+])[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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